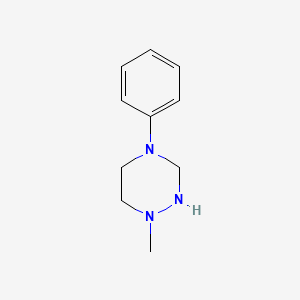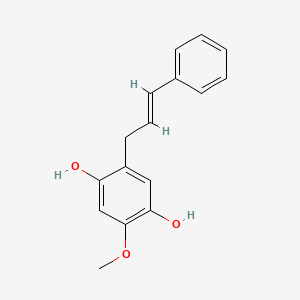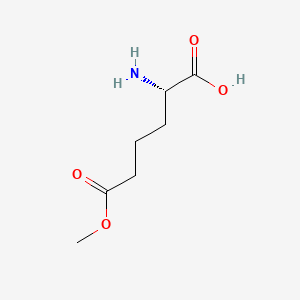
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, nitrophenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization with formic acid to yield the desired triazole compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
科学的研究の応用
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
作用機序
The mechanism by which 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation.
Anti-inflammatory Activity: It might modulate the production of inflammatory mediators or inhibit specific enzymes involved in the inflammatory response.
類似化合物との比較
Similar Compounds
- 5-(4-Chloro-2-nitrophenyl)furfural
- 2-Chloromethyl-4-nitrophenol
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
特性
CAS番号 |
89060-24-2 |
|---|---|
分子式 |
C15H11ClN4O2 |
分子量 |
314.72 g/mol |
IUPAC名 |
5-(chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-14-17-15(11-4-2-1-3-5-11)18-19(14)12-6-8-13(9-7-12)20(21)22/h1-9H,10H2 |
InChIキー |
AHONUOAQYQKCIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)



![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)






